Pomalidomide-C5-alkyne is a derivative of pomalidomide, a thalidomide analogue that has garnered attention for its application in treating multiple myeloma and other hematological malignancies. This compound features an alkyne functional group at the C5 position, which enhances its utility in various chemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). The compound's unique structure and properties allow for targeted protein degradation, making it a valuable tool in drug discovery and development.
Pomalidomide-C5-alkyne is classified under the category of small molecule drugs and is known for its immunomodulatory effects. It is derived from pomalidomide, which is itself classified as an immunomodulatory drug. The compound's Chemical Abstracts Service (CAS) number is 2940935-13-5, and it has a molecular formula of with a molecular weight of 367.4 g/mol .
The synthesis of pomalidomide-C5-alkyne can be accomplished through several methods, primarily involving nucleophilic aromatic substitution and click chemistry techniques.
Pomalidomide-C5-alkyne maintains the core structure of pomalidomide, which consists of a phthalimide ring fused to a glutarimide moiety. The introduction of the alkyne group at the C5 position alters its electronic properties and steric environment, potentially influencing its biological activity.
The structural modifications at the C5 position are critical for enhancing the compound's interaction with target proteins involved in cellular degradation pathways.
Pomalidomide-C5-alkyne participates in various chemical reactions that leverage its alkyne functionality:
These reactions are pivotal in developing PROTACs that target specific proteins for degradation, thus enhancing therapeutic efficacy.
Pomalidomide-C5-alkyne exerts its effects primarily through modulation of the immune system and direct action on cancer cells. The mechanism involves:
This mechanism highlights its potential not only as an anti-cancer agent but also as a platform for developing novel therapeutics.
Pomalidomide-C5-alkyne exhibits several notable physical and chemical properties:
These properties are essential when considering formulation strategies for drug delivery systems.
Pomalidomide-C5-alkyne has significant applications in scientific research:
Cereblon (CRBN)-recruiting ligands serve as the foundational E3 ubiquitin ligase-binding components in proteolysis-targeting chimeras (PROTACs). These molecules exploit the endogenous ubiquitin-proteasome system to direct specific proteins to degradation. Pomalidomide, an immunomodulatory imide drug (IMiD), binds CRBN with high affinity (Kd ~100 nM) and enables the recruitment of over 200 zinc-finger (ZF) proteins for degradation. This intrinsic activity, however, introduces significant off-target effects when incorporated into PROTACs, as the unmodified pomalidomide moiety can independently degrade ZF proteins like ZFP91, IKZF1, and IKZF3, which regulate critical cellular processes in immunity and cancer [1] [7].
The development of CRBN-based PROTACs represents ~70% of published degraders, underscoring CRBN's versatility. However, clinical limitations arise from CRBN downregulation in resistant cancers and unintended degradation of ZF proteins, which may cause teratogenicity or dysregulated lymphocyte development. This necessitates engineered pomalidomide analogues that retain CRBN binding while minimizing off-target interactions [1] [8].
Table 1: Key CRBN-Recruiting Ligands in PROTAC Design
| Ligand | CRBN Kd | Off-Target Degradation | Primary Use Case |
|---|---|---|---|
| Pomalidomide | ~100 nM | High (12+ ZF proteins) | First-gen PROTACs |
| Thalidomide | ~250 nM | Severe (Teratogenic) | Limited research |
| Lenalidomide | ~150 nM | Moderate | Clinical PROTAC candidates |
| Pomalidomide-C5-alkyne | Unchanged | Reduced | High-fidelity PROTAC screening |
Pomalidomide’s phthalimide ring provides the primary interface for CRBN binding, with the glutarimide moiety buried deep within the ligase pocket. Early structure-activity relationship (SAR) studies revealed that modifications at the C4 and C5 positions of the phthalimide ring significantly influence ternary complex formation and degradation specificity. Crystallographic data (PDB: 6H0F) demonstrated that the C5 position is solvent-exposed and proximal to ZF domains like IKZF1, making it ideal for steric engineering [1] [7].
A library of ~80 pomalidomide analogues was synthesized to systematically evaluate C5 substitutions. Key findings include:
Table 2: Impact of C5 Modifications on Degradation Profiles
| C5 Modification | CRBN Binding | ZF Degradation | PROTAC Utility |
|---|---|---|---|
| -H (Pomalidomide) | +++ | ++++ | Limited |
| -NH2 | ++ | + | Moderate |
| -CH3 | +++ | ++ | Moderate |
| -Alkyne | +++ | + | High |
| -Phenyl | ++ | ± | Low |
Pomalidomide-C5-alkyne emerged as a balanced candidate, combining synthetic accessibility with retained CRBN affinity (IC50 ~120 nM) and attenuated ZF degradation. Commercial building blocks like Pomalidomide-PEG5-Alkyne (Sigma-Aldrich #901834) incorporate ethylene glycol spacers to enhance solubility and linker diversity [3] [4].
The alkyne group (-C≡CH) at C5 serves three strategic purposes in PROTAC development:
Click Chemistry Compatibility:Alkyne-azide cycloaddition ("click chemistry") enables rapid, copper-catalyzed conjugation to azide-functionalized target protein ligands. This modular approach accelerates PROTAC synthesis and library generation. For example, Pomalidomide-C5-alkyne reacts with azide-PEGn-BET inhibitors to yield BRD4 degraders in >90% yield [3] [4].
Steric Blocking of Off-Target Interactions:The linear alkyne group extends ~2.1 Å from the phthalimide ring, physically obstructing interactions with Q147 of IKZF1. This residue mediates water-bridged hydrogen bonding critical for ZF recruitment. In cellular assays, Pomalidomide-C5-alkyne-based PROTACs reduced ZFP91 degradation by >80% compared to unmodified pomalidomide PROTACs [1] [9].
Ternary Complex Optimization:Alkyne-derived linkers improve proteolytic efficiency by modulating the distance and flexibility between CRBN and the target protein. In Bcl-xL degraders like PZ671, a C5-alkyne-pomalidomide conjugate linked to an ABT-263 analogue achieved DC50 = 0.9 nM – 6-fold more potent than earlier VHL-based degraders. Molecular dynamics confirmed the alkyne-enhanced linker optimizes the orientation of Bcl-xL for ubiquitination [9].
Table 3: PROTAC Screening Enabled by C5-Alkyne Functionalization
| Target Protein | Linker Chemistry | DC50 | Max Degradation (%) |
|---|---|---|---|
| BRD9 | PEG4-triazole | 3 nM | 98% |
| BTK | Piperidine-PEG2 | 5 nM | 95% |
| Bcl-xL | Rigid piperazine | 0.9 nM | >99% |
| ALK | Aryl ether | 10 nM | 92% |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: